molecular formula C22H22N2O2S2 B2389584 N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 425662-62-0

N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2389584
M. Wt: 410.55
InChI Key: SJTKFNIPDIKYAQ-UNOMPAQXSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity A significant application of compounds similar to N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has been observed in the realm of antimicrobial research. Studies have synthesized various thiazolidinone derivatives to evaluate their potential as antimicrobial agents. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives, demonstrating in vitro antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans. This showcases the compound's potential in contributing to the development of new antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Anti-inflammatory Activity Another pivotal application of such compounds is in the anti-inflammatory domain. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed them for anti-inflammatory activity. Several compounds exhibited significant to moderate anti-inflammatory activity, highlighting the therapeutic potential of these derivatives in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

Antioxidant and Antitumor Activity In addition to antimicrobial and anti-inflammatory activities, these compounds have also been investigated for their antioxidant and antitumor properties. Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their in vitro biological activities, including antioxidant and antibacterial activities against Staphylococcus aureus. Some compounds showed good antibacterial and potent antioxidant activities, suggesting their utility in developing treatments with antioxidant properties (Subbulakshmi N. Karanth et al., 2019).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-4-16-8-10-17(11-9-16)12-19-21(26)24(22(27)28-19)13-20(25)23-18-7-5-6-14(2)15(18)3/h5-12H,4,13H2,1-3H3,(H,23,25)/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTKFNIPDIKYAQ-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

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